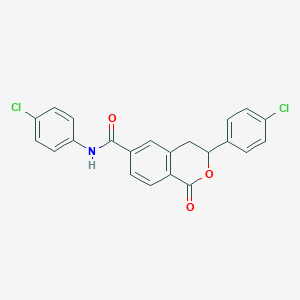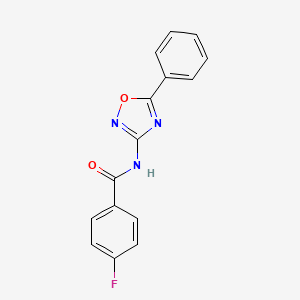![molecular formula C17H22BrN5O2S B11330329 6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11330329.png)
6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine is a complex organic compound that features a piperazine ring substituted with a bromobenzenesulfonyl group and a pyrimidine ring substituted with trimethyl groups
Preparation Methods
The synthesis of 6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: The piperazine ring is synthesized by reacting appropriate amines under controlled conditions.
Introduction of the bromobenzenesulfonyl group: The bromobenzenesulfonyl group is introduced via a sulfonylation reaction using bromobenzenesulfonyl chloride.
Formation of the pyrimidine ring: The pyrimidine ring is synthesized separately and then coupled with the piperazine derivative.
Final coupling: The final product is obtained by coupling the piperazine derivative with the pyrimidine derivative under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Chemical Reactions Analysis
6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structure and potential biological activity.
Biology: It is used in biological studies to investigate its effects on various biological pathways and targets.
Industry: The compound is used in the development of new materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The piperazine ring and the bromobenzenesulfonyl group are believed to play key roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of specific pathways.
Comparison with Similar Compounds
Similar compounds to 6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine include:
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-{6-[4-(4-Bromobenzenesulfonyl)piperazin-1-yl]pyridazin-3-yl}morpholine
These compounds share structural similarities, such as the presence of a piperazine ring and a bromobenzenesulfonyl group. they differ in their specific substituents and overall structure, which can lead to differences in their chemical and biological properties.
Properties
Molecular Formula |
C17H22BrN5O2S |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
6-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-N,N,2-trimethylpyrimidin-4-amine |
InChI |
InChI=1S/C17H22BrN5O2S/c1-13-19-16(21(2)3)12-17(20-13)22-8-10-23(11-9-22)26(24,25)15-6-4-14(18)5-7-15/h4-7,12H,8-11H2,1-3H3 |
InChI Key |
UPNORCMOFHYJLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(Adamantan-1-YL)-1-[(2-chloro-6-fluorophenyl)methanesulfonyl]piperidine-4-carboxamide](/img/structure/B11330251.png)

![N,N-Diethyl-N-{2-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-7-YL]ethyl}amine](/img/structure/B11330261.png)


![4-[(4-chlorobenzyl)sulfanyl]-1-propyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11330268.png)
![1-(4-{2-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)ethanone](/img/structure/B11330270.png)
![9-(4-ethoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B11330272.png)

![2-fluoro-N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B11330290.png)
![N-[4-(4-methoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B11330294.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11330302.png)

